6-(2-Chloro-4-fluorophenyl)pyridin-2-amine
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Overview
Description
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a 2-chloro-4-fluorophenyl group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine typically involves the reaction of 2-chloro-4-fluoroaniline with a suitable pyridine derivative. One common method is the nucleophilic aromatic substitution reaction, where the amine group of the aniline attacks the electrophilic carbon of the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroaniline: A precursor in the synthesis of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine.
2-Amino-5-chloropyridine: Another pyridine derivative with similar structural features.
4-Fluoro-2-nitroaniline: A related compound with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination can enhance the compound’s stability and interaction with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBJNHPLNCCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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